(1R,2R)-1-(2,2-diethylmorpholin-4-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Overview
Description
(1R,2R)-1-(2,2-diethylmorpholin-4-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-(2,2-diethylmorpholin-4-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable indene derivative and a piperidine derivative.
Introduction of the morpholine moiety: This step involves the reaction of the spirocyclic intermediate with a diethylmorpholine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-(2,2-diethylmorpholin-4-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1-(2,2-diethylmorpholin-4-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. It may serve as a lead compound for the development of new drugs.
Medicine
In medicine, (1R,2R)-1-(2,2-diethylmorpholin-4-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol has potential applications as a therapeutic agent. Its unique structure may confer specific biological activities that could be harnessed for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure may impart specific mechanical or chemical properties to the materials.
Mechanism of Action
The mechanism of action of (1R,2R)-1-(2,2-diethylmorpholin-4-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,4’-piperidine]: Another spirocyclic compound with a different core structure.
1-(2,2-Dimethylmorpholin-4-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol: A similar compound with a dimethylmorpholine moiety instead of diethylmorpholine.
Uniqueness
(1R,2R)-1-(2,2-diethylmorpholin-4-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is unique due to its specific spirocyclic structure and the presence of the diethylmorpholine moiety. This combination of features may confer unique chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
(1R,2R)-1-(2,2-diethylmorpholin-4-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-3-20(4-2)15-23(13-14-25-20)18-16-7-5-6-8-17(16)21(19(18)24)9-11-22-12-10-21/h5-8,18-19,22,24H,3-4,9-15H2,1-2H3/t18-,19+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQOENDJUKMJSX-MOPGFXCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(CCO1)C2C(C3(CCNCC3)C4=CC=CC=C24)O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(CN(CCO1)[C@H]2[C@@H](C3(CCNCC3)C4=CC=CC=C24)O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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